N-(2,4-dibromophenyl)propanamide
Description
N-(2,4-Dibromophenyl)propanamide is a halogenated aromatic amide with the molecular formula C₉H₈Br₂NO. Its structure consists of a propanamide backbone linked to a 2,4-dibromophenyl group.
Properties
CAS No. |
60751-74-8 |
|---|---|
Molecular Formula |
C9H9Br2NO |
Molecular Weight |
306.98 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)propanamide |
InChI |
InChI=1S/C9H9Br2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
KDAYVFBAGBIQQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)propanamide typically involves the reaction of 2,4-dibromoaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes acylation to yield the desired product. The reaction conditions generally include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of N-(2,4-dihydroxyphenyl)propanamide or N-(2,4-diaminophenyl)propanamide.
Reduction: Formation of N-(2,4-dibromophenyl)propanamine.
Oxidation: Formation of N-(2,4-dibromophenyl)propanoic acid.
Scientific Research Applications
N-(2,4-dibromophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)propanamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or interfering with cellular pathways, resulting in its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares N-(2,4-dibromophenyl)propanamide with structurally related halogenated propanamides:
*Note: Data for this compound are inferred from analogs.
Key Observations:
Halogen Effects :
- Bromine substituents (Br) increase molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl). This enhances membrane permeability, a critical factor in biological activity .
- Melting points for brominated analogs are generally higher than fluorinated derivatives due to stronger van der Waals interactions (e.g., 2-Bromo-N-(4-chlorophenyl)propanamide vs. N-(2,4-difluorophenyl)propanamide) .
For example, N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)propanamide (51–89% yields) vs. ortho-substituted analogs (12–32% yields) .
Challenges:
- Bromine’s larger atomic radius can hinder reaction kinetics, requiring optimized conditions (e.g., longer reaction times or elevated temperatures) compared to fluorine or chlorine analogs .
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